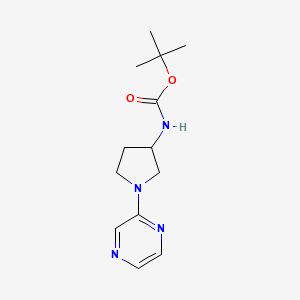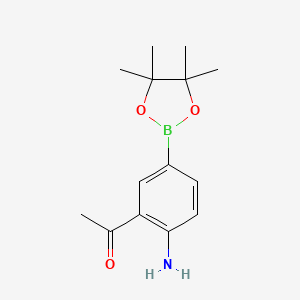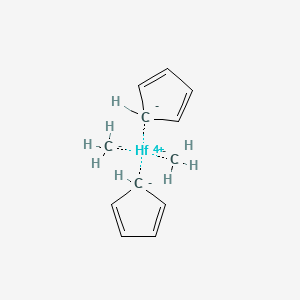
Dicyclopentadienyldimethylhafnium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopentadienyldimethylhafnium, also known as bis(η-cyclopentadienyl)dimethylhafnium, is an organometallic compound with the formula (C₅H₅)₂Hf(CH₃)₂. It is a member of the metallocene family, which are compounds consisting of a transition metal sandwiched between two cyclopentadienyl anions. This compound is of particular interest due to its applications in catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Dicyclopentadienyldimethylhafnium can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium, followed by methylation with methyl lithium. The general reaction scheme is as follows:
-
Formation of Cyclopentadienylhafnium Complex:
HfCl4+2NaC5H5→(C5H5)2HfCl2+2NaCl
-
Methylation:
(C5H5)2HfCl2+2CH3Li→(C5H5)2Hf(CH3)2+2LiCl
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of inert atmosphere and anhydrous solvents is crucial to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
Dicyclopentadienyldimethylhafnium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium dioxide.
Reduction: It can be reduced to form lower oxidation state hafnium compounds.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products
Oxidation: Hafnium dioxide (HfO₂)
Reduction: Lower oxidation state hafnium compounds
Substitution: Various substituted hafnium complexes
科学的研究の応用
Dicyclopentadienyldimethylhafnium has several applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Materials Science: The compound is used in the deposition of hafnium-containing thin films, which are important in semiconductor manufacturing.
Organometallic Chemistry: It serves as a precursor for the synthesis of other organohafnium compounds.
作用機序
The mechanism by which dicyclopentadienyldimethylhafnium exerts its effects is primarily through its ability to coordinate with other molecules and facilitate various chemical reactions. The cyclopentadienyl ligands stabilize the hafnium center, allowing it to participate in catalytic cycles. The methyl groups can be easily substituted, making the compound versatile in different chemical environments.
類似化合物との比較
Similar Compounds
Dicyclopentadienyldimethylzirconium: Similar structure but with zirconium instead of hafnium.
Dicyclopentadienyldimethyltitanium: Similar structure but with titanium instead of hafnium.
Dicyclopentadienylhafnium dichloride: Similar but with chloride ligands instead of methyl groups.
Uniqueness
Dicyclopentadienyldimethylhafnium is unique due to the presence of hafnium, which imparts specific catalytic properties and stability. Hafnium’s larger atomic radius compared to zirconium and titanium allows for different reactivity and coordination chemistry, making it valuable in specialized applications.
特性
分子式 |
C12H16Hf |
|---|---|
分子量 |
338.74 g/mol |
IUPAC名 |
carbanide;cyclopenta-1,3-diene;hafnium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q4*-1;+4 |
InChIキー |
XDSYNTNDOYQGBZ-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Hf+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


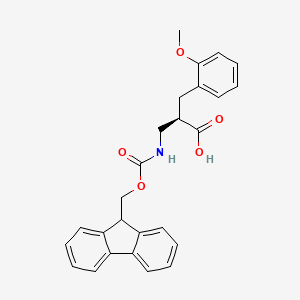

![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
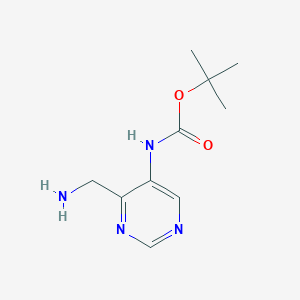
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
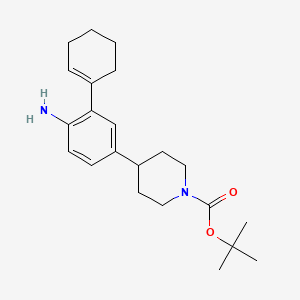
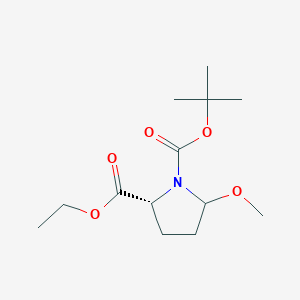
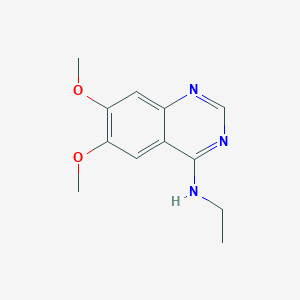
![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)
